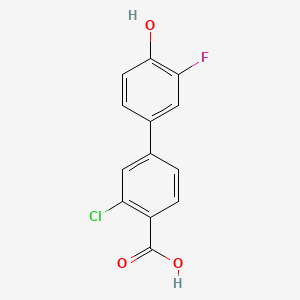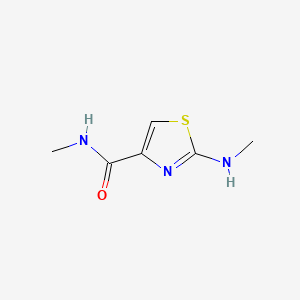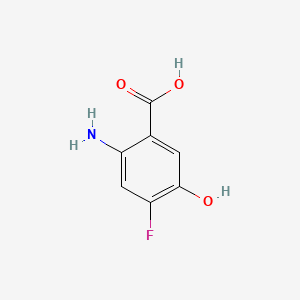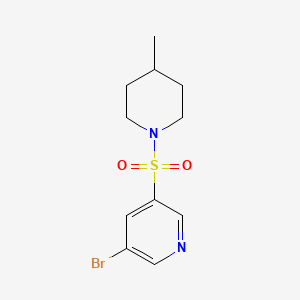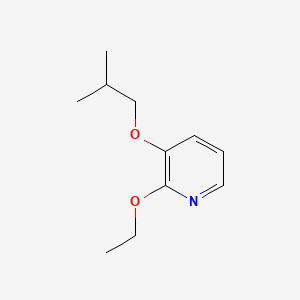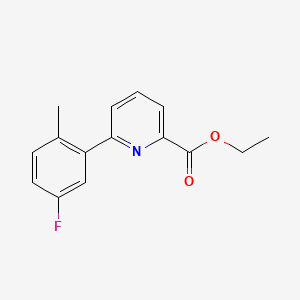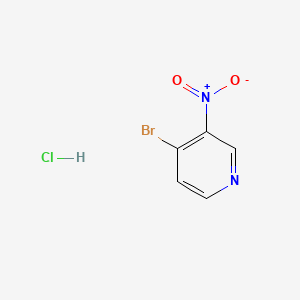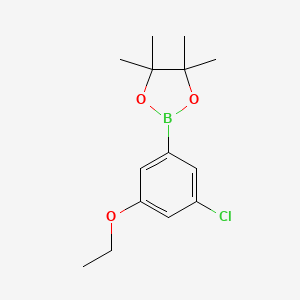![molecular formula C28H31FeOP2+ B578740 (SP)-1-[(R)-tert-Butylphosphinoyl]-2-[(R)-1-(diphenylphosphino)ethyl]ferrocene CAS No. 1221745-90-9](/img/no-structure.png)
(SP)-1-[(R)-tert-Butylphosphinoyl]-2-[(R)-1-(diphenylphosphino)ethyl]ferrocene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(SP)-1-[®-tert-Butylphosphinoyl]-2-[®-1-(diphenylphosphino)ethyl]ferrocene” is a chiral ferrocenyl diphosphine ligand . It is also known as (2R)-1-[(1R)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene . The empirical formula is C32H40FeP2 and it has a molecular weight of 542.45 .
Synthesis Analysis
The synthesis of ferrocene-based compounds involves several steps . Firstly, freshly distilled cyclopentadiene is prepared. Secondly, ferrocene is synthesized. The reaction mixture is stirred, then the dark slurry is poured into a beaker containing crushed ice and hydrochloric acid. The mixture is thoroughly stirred to dissolve and neutralize any remaining KOH. The precipitate is filtered and washed with water. The crude orange ferrocene is collected and dried in the air. It is then purified by sublimation to obtain orange crystalline material .Molecular Structure Analysis
The structure of ferrocene-based compounds involves a p-complex in which reactions between the d-orbitals of the Fe 2+ metal center with the p-orbitals of the two planar cyclopentadienyl ligands form the metal-ligand bonds . Hence there is equal bonding of all the carbon atoms in the cyclopentadienyl rings to the central Fe 2+ ion .Chemical Reactions Analysis
Ferrocene shows aromatic properties and is very stable . Ferrocene-based phosphorus ligands have played a vital role in catalysis .The SMILES string representation is [Fe]. [CH]1 [CH] [CH] [CH] [CH]1.C [C@H] ( [C]2 [CH] [CH] [CH] [C]2P (c3ccccc3)c4ccccc4)P (C © ©C)C © ©C .
Applications De Recherche Scientifique
Asymmetric Synthesis and Catalysis
(Sp)-1-[(R)-tert-Butylphosphinoyl]-2-[(R)-1-(diphenylphosphino)ethyl]ferrocene and similar compounds have been extensively studied for their role as chiral ligands in asymmetric synthesis. These compounds, known for their planar chirality, are crucial in various catalytic processes. For instance, they've been used in the preparation of chiral ferrocenylphosphines which are pivotal in transition metal complex-catalyzed asymmetric reactions. The asymmetric synthesis catalyzed by chiral ferrocenylphosphine-transition metal complexes represents a significant area of research, contributing to the development of novel and efficient synthetic methods (Hayashi et al., 1980).
Propriétés
Numéro CAS |
1221745-90-9 |
|---|---|
Nom du produit |
(SP)-1-[(R)-tert-Butylphosphinoyl]-2-[(R)-1-(diphenylphosphino)ethyl]ferrocene |
Formule moléculaire |
C28H31FeOP2+ |
Poids moléculaire |
501.348 |
Nom IUPAC |
(Z)-tert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C23H26OP2.C5H5.Fe/c1-18(21-16-11-17-22(21)26(24)23(2,3)4)25(19-12-7-5-8-13-19)20-14-9-6-10-15-20;1-2-4-5-3-1;/h5-18H,1-4H3;1-5H;/q;-1;+2/t18-;;/m1../s1 |
Clé InChI |
GKGAXSFACFRVDP-JPKZNVRTSA-N |
SMILES |
CC(C1=CC=CC1=[P+](C(C)(C)C)[O-])P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



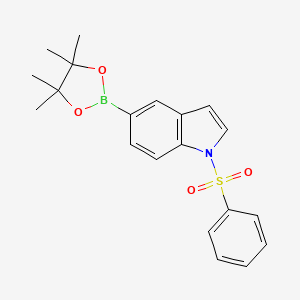
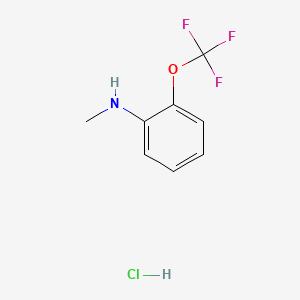
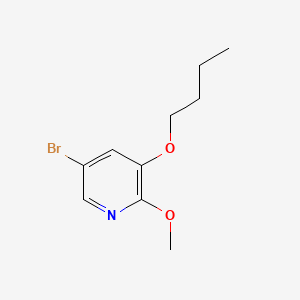
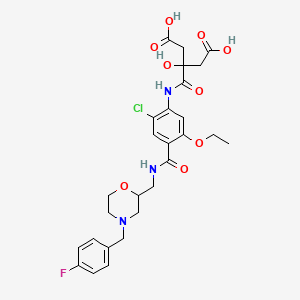
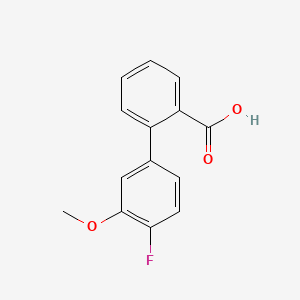
![Methyl 6-chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B578669.png)
